REACTION_SMILES
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[C:13](=[O:14])([O-:15])[OH:16].[CH2:18]([c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)[O:25][C:26](=[O:27])[Cl:28].[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[NH2:11])=[O:12].[K+:17].[O:29]1[CH2:30][CH2:31][O:32][CH2:33][CH2:34]1.[OH2:35]>>[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[NH:11][C:26]([O:25][CH2:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)=[O:27])=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OCc1ccccc1
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Name
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CCOC(=O)C(N)C(=O)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(N)C(=O)OCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
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|
Type
|
product
|
Smiles
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CCOC(=O)C(NC(=O)OCc1ccccc1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |